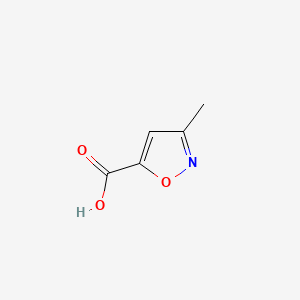

3-甲基异恶唑-5-羧酸

描述

3-Methylisoxazole-5-carboxylic acid is a versatile compound with significant interest in synthetic and medicinal chemistry due to its potential as a building block for various chemical transformations and biological activities.

Synthesis Analysis

Martins et al. (2002) reported a one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methylisoxazole-5-carboxylic acid, demonstrating the compound's versatility for further functionalization (Martins et al., 2002). Additionally, Serebryannikova et al. (2019) described the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, highlighting a novel pathway for synthesizing carboxylic acid derivatives from isoxazole precursors (Serebryannikova et al., 2019).

Molecular Structure Analysis

Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid derivatives, offering insights into their molecular structure through X-ray diffraction and quantum-chemical DFT calculations (Jezierska et al., 2003).

Chemical Reactions and Properties

Ryng et al. (1999) explored the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid amides and their immunological activities, indicating the compound's reactivity towards forming biologically active derivatives (Ryng et al., 1999).

Physical Properties Analysis

Research on the physical properties of 3-methylisoxazole-5-carboxylic acid and its derivatives primarily focuses on their crystalline structure, solubility, and thermal behavior. The specific studies detailing these aspects were not highlighted in the current literature search, suggesting a gap or the need for direct analysis of source materials.

Chemical Properties Analysis

The chemical properties of 3-methylisoxazole-5-carboxylic acid include its reactivity with various nucleophiles, electrophiles, and its role in cyclization reactions to form novel heterocyclic compounds. Potkin et al. (2012) discussed the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, showcasing the compound's reactivity and potential for creating structurally diverse molecules (Potkin et al., 2012).

科学研究应用

有机合成

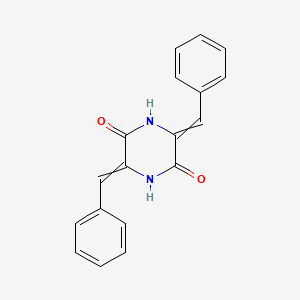

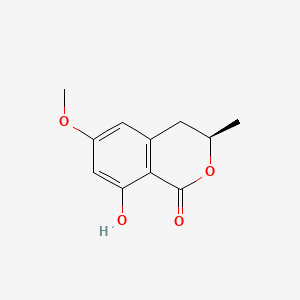

3-甲基异恶唑-5-羧酸是作为有机合成中通用的结构单元。它被用于构建各种杂环化合物,这些化合物在许多药物中很常见。 该化合物的反应性允许形成异恶唑环,由于其稳定性和生物活性,异恶唑环是药物分子中的常见结构单元 {svg_1}.

药物发现

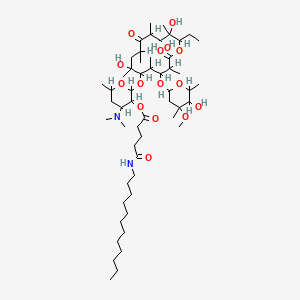

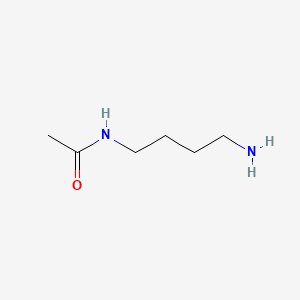

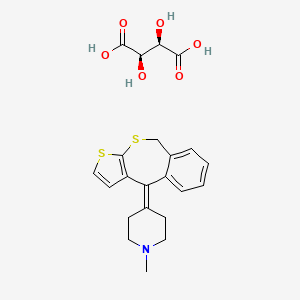

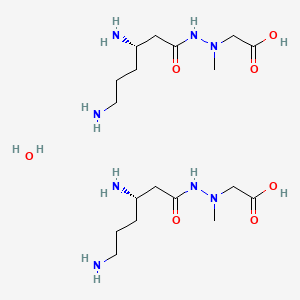

在药物发现领域,3-甲基异恶唑-5-羧酸是一个有价值的支架。它的异恶唑环可以模拟肽键,使其成为肽模拟物中的有用类似物。 这种应用对于开发能够抵抗蛋白酶降解的新型治疗剂至关重要,从而提高其疗效和生物利用度 {svg_2}.

生物学研究

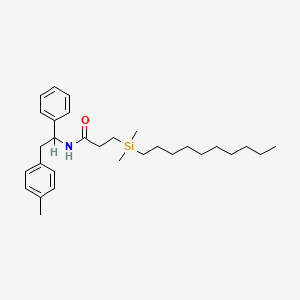

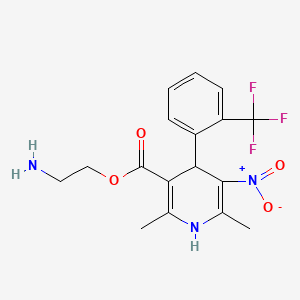

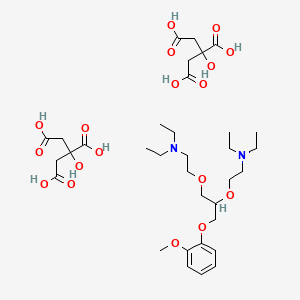

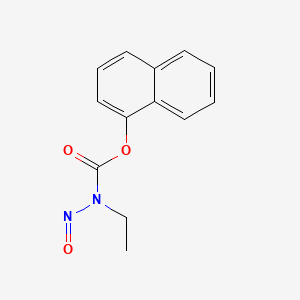

该化合物在研究生物系统中起着重要作用。它可以作为酶、受体和其他蛋白质的选择性抑制剂或激活剂。 通过修饰异恶唑环,研究人员可以创建与生物靶标具有特定相互作用的衍生物,有助于了解其功能和在疾病中的作用 {svg_3}.

材料科学

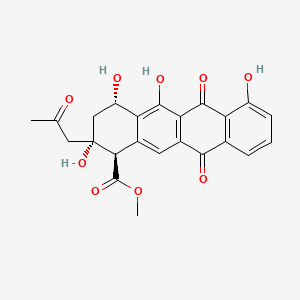

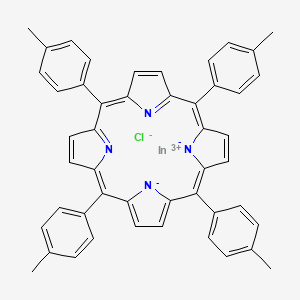

在材料科学中,3-甲基异恶唑-5-羧酸有助于开发新型材料。它的衍生物可以聚合或掺入更大的分子框架中,从而产生具有独特电学、光学或机械性能的材料。 这些材料在电子产品、涂料以及纳米器件的功能部件方面具有潜在的应用 {svg_4}.

催化

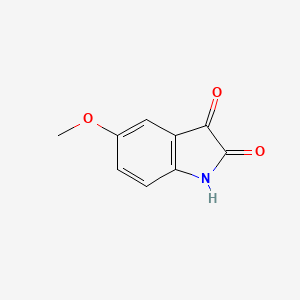

该化合物在催化中得到应用,特别是在无金属合成路线中。它可以参与环加成反应,在不需要金属催化剂的情况下形成异恶唑环。 这种方法更可持续且环境友好,减少了对稀有和昂贵金属的依赖 {svg_5}.

抗癌研究

使用 3-甲基异恶唑-5-羧酸合成的异恶唑衍生物已被证明具有作为抗癌剂的潜力。它们可以抑制癌细胞中的关键通路,例如 Raf 激酶通路,该通路与黑色素瘤有关。 该领域的研究旨在开发能够选择性地靶向癌细胞且副作用最小的新药 {svg_6}.

安全和危害

When handling “3-Methylisoxazole-5-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured . In case of contact with skin or eyes, wash off immediately with plenty of water for at least 15 minutes and seek medical attention if skin irritation persists .

属性

IUPAC Name |

3-methyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIYCKAAQPHZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4857-42-5 | |

| Record name | 3-Methyl-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylisoxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for 3-Methylisoxazole-5-carboxylic acid (MIC) in the body?

A1: MIC acts as a potent inhibitor of lipolysis, primarily by antagonizing the lipolytic effects of theophylline. [, ] Research suggests that this antagonism occurs at a site distinct from phosphodiesterase, as MIC doesn't influence the activity of this enzyme. [] Unlike insulin, which strongly inhibits hormone-induced lipolysis, MIC demonstrates a weaker effect on lipolysis stimulated by hormones like noradrenaline and ACTH. [] Instead, its potency lies in inhibiting theophylline-induced lipolysis. []

Q2: Does repeated administration of 3-Methylisoxazole-5-carboxylic acid (MIC) impact its effectiveness?

A2: Yes, studies show that repeated administration of MIC to rats and dogs leads to the development of resistance to its antilipolytic effects. [] This resistance develops within a few days and persists for several days after ceasing MIC administration. [] Interestingly, this resistance appears specific to MIC, as nicotinic acid, another antilipolytic agent, remains effective in these resistant animals. []

Q3: What is the role of the endocrine system in the development of resistance to 3-Methylisoxazole-5-carboxylic acid (MIC)?

A3: Research suggests that an intact pituitary-adrenal axis is crucial for developing resistance to MIC. [] Animals lacking these endocrine glands do not exhibit resistance. [] The study suggests a potential role for adrenal cortical hormones and pituitary growth hormone in driving this resistance mechanism. []

Q4: How does 3-Methylisoxazole-5-carboxylic acid (MIC) compare to nicotinic acid in terms of their antilipolytic action?

A4: Both MIC and nicotinic acid are potent inhibitors of lipolysis, but they differ in their mechanisms and susceptibility to resistance development. [, ] While MIC effectively inhibits theophylline-induced lipolysis, it demonstrates a weaker effect on hormone-induced lipolysis compared to insulin. [] In contrast, nicotinic acid does not induce resistance upon repeated administration. [] Notably, cross-resistance between the two compounds is not observed, indicating distinct mechanisms of action. []

Q5: What are the implications of the observed resistance to 3-Methylisoxazole-5-carboxylic acid (MIC) for its therapeutic potential?

A5: The development of resistance to MIC after repeated administration poses a challenge for its potential therapeutic applications. [] This phenomenon highlights the need for further research to understand the underlying mechanisms of resistance and explore strategies to circumvent or mitigate it. [] Investigating alternative dosing regimens, combination therapies, or structurally similar compounds with potentially lower resistance liabilities could be crucial for unlocking the therapeutic potential of MIC or related compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)